molecular formula C12H12FNO3 B1304193 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid CAS No. 393183-92-1

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid

Cat. No.: B1304193
CAS No.: 393183-92-1
M. Wt: 237.23 g/mol
InChI Key: ZDCJLZIXLLVVRJ-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid (CAS: 393183-92-1) is a fluorinated indole derivative with the molecular formula C₁₂H₁₂FNO₃ and a molecular weight of 237.23 g/mol . Its structure features a 5-fluoro-substituted 2,3-dihydroindole moiety linked to a 4-oxobutanoic acid chain. This compound is cataloged under ID 009404 and is structurally classified among indole-based carboxylic acids, which are of interest in medicinal chemistry for their diverse pharmacological profiles .

Properties

IUPAC Name

4-(5-fluoro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-9-1-2-10-8(7-9)5-6-14(10)11(15)3-4-12(16)17/h1-2,7H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCJLZIXLLVVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382256
Record name 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393183-92-1
Record name 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-fluoroindolin-1-yl)-4-oxobutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling with Butanoic Acid Derivative: The fluorinated indole is then coupled with a butanoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the fluorination step and large-scale coupling reactions under controlled conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the butanoic acid moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-hydroxybutanoic acid.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing indole structures exhibit anticancer properties. Specifically, 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid has been studied for its ability to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound can modulate apoptotic pathways, leading to increased cell death in various cancer cell lines .

Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective effects. The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been well-documented. Preliminary studies suggest that this compound exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets positions it as a lead compound for synthesizing new therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various target proteins involved in disease pathways. These studies provide insights into how modifications to the structure could enhance efficacy and reduce side effects .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated apoptosis induction in cancer cells through modulation of apoptotic pathways .
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures .
Study 3Antimicrobial EfficacyIdentified activity against multiple bacterial strains, indicating potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways involved in signal transduction, leading to changes in cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP Key Features
This compound (393183-92-1) C₁₂H₁₂FNO₃ 237.23 5-Fluoroindole, oxobutanoic acid ~1.5* Enhanced metabolic stability, polar
4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid (396105-96-7) C₁₃H₁₅NO₅S 297.33 5-Methylsulfonylindole ~1.8* Increased lipophilicity, sulfonyl pharmacophore
4-(Naphthalen-2-yl)-4-oxobutanoic acid C₁₄H₁₂O₃ 228.24 Naphthalene, oxobutanoic acid 2.81 Higher lipophilicity, π-π stacking
4-[(3-Fluorophenyl)amino]-4-oxobutanoic acid (25589-40-6) C₁₀H₉FNO₃ 210.19 3-Fluorophenyl, amide linkage ~1.2* Reduced steric bulk, amide-based scaffold

*Estimated based on structural analogs.

Key Structural and Functional Differences

Fluorine’s electronegativity may enhance binding to target proteins (e.g., enzymes or receptors) through dipole interactions. Methylsulfonyl and dimethylaminosulfonyl substituents (e.g., in CAS 396105-96-7) introduce bulkier, electron-withdrawing groups, which may improve selectivity for sulfonamide-sensitive targets but reduce solubility .

Aromatic System Modifications Replacing the indole ring with a naphthalene system (CAS data in ) increases molecular weight and logP (2.81 vs.

Biological Implications The oxobutanoic acid moiety in all compounds confers acidity (pKa ~4-5), promoting ionization at physiological pH and influencing pharmacokinetics (e.g., renal excretion). Fluorinated analogs generally exhibit slower metabolic degradation than non-halogenated variants, as seen in cytotoxicity assays for related fluorophenyl derivatives .

Synthetic Accessibility

  • Synthesis of the target compound likely involves condensation of 5-fluoro-2,3-dihydroindole with succinic anhydride derivatives, similar to methods described for indole carboxamides in . By contrast, sulfonamide-substituted analogs require additional sulfonation steps, increasing synthetic complexity .

Biological Activity

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid (CAS No. 393183-92-1) is a compound of interest due to its potential pharmacological activities attributed to its unique structural features, which include both indole and keto functionalities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂FNO₃
  • Molecular Weight : 237.23 g/mol
  • Melting Point : 160–162 °C

The compound's biological activity is hypothesized to stem from its interaction with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The presence of the indole moiety often correlates with neuroactive and anti-inflammatory properties, while the keto group may enhance its reactivity and binding affinity to target sites.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, indole derivatives have been shown to possess significant antibacterial activity against various strains of bacteria, including resistant strains.

Anticancer Properties

Several studies have suggested that indole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate cell signaling pathways related to proliferation and survival makes it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Indole compounds are known for their neuroprotective effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin pathways, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 (Journal of Medicinal Chemistry)Indole derivatives showed significant antibacterial activity against E. coli and S. aureus.Supports the potential use of similar compounds in antibiotic development.
Study 2 (Cancer Research Journal)Induced apoptosis in human cancer cell lines via mitochondrial pathway activation.Suggests potential as an anticancer agent requiring further exploration in vivo.
Study 3 (Neuroscience Letters)Demonstrated modulation of serotonin receptors in vitro.Indicates possible applications in treating mood disorders or neurodegenerative conditions.

Q & A

Basic: What are the key synthetic routes for 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid?

Methodological Answer:
Synthesis typically involves a multi-step approach:

  • Step 1: Knoevenagel condensation between 5-fluoro-2,3-dihydro-1H-indole and a carbonyl precursor (e.g., ethyl acetoacetate) under alkaline conditions.
  • Step 2: Hydrolysis of the intermediate ester to the corresponding carboxylic acid, followed by decarboxylation to form the oxobutanoic acid moiety.
  • Step 3: Purification via flash chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
  • Validation: Structural confirmation using ¹H/¹³C NMR and HPLC (>95% purity) .

Advanced: How does fluorination at the indole ring influence the compound’s biological activity?

Methodological Answer:
The fluorine atom at the 5-position of the indole ring:

  • Electronic Effects: Enhances electron-withdrawing properties, increasing electrophilicity and improving binding to enzymatic active sites (e.g., COX, Kynurenine-3-hydroxylase).
  • Biological Impact: Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using enzyme inhibition assays. For example, fluorinated derivatives may exhibit 10–100x lower IC₅₀ against Kynurenine-3-hydroxylase due to enhanced π-π stacking and hydrogen bonding .
  • Experimental Design: Use isothermal titration calorimetry (ITC) to quantify binding affinity differences.

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

  • Structural Elucidation:
    • ¹H/¹³C NMR: Assign peaks for the indole NH (δ ~10.5 ppm), fluorine-coupled aromatic protons (δ 6.8–7.5 ppm), and ketone carbonyl (δ ~200 ppm).
    • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern matching for fluorine.
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm); purity >95% required for biological assays .

Advanced: How to design experiments to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

  • Standardization: Ensure consistent assay conditions (pH 7.4, 37°C, ionic strength) across studies.
  • Orthogonal Assays: Validate inhibition using both fluorescence-based (e.g., NADH depletion) and radiometric (e.g., ¹⁴C-labeled substrate) methods.
  • Dose-Response Analysis: Generate full dose-response curves (0.1 nM–100 μM) to calculate accurate IC₅₀ and Hill coefficients.
  • Positive Controls: Include known inhibitors (e.g., 6-chlorotryptophan for Kynurenine-3-hydroxylase) to benchmark activity .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Storage: -20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and photodegradation.
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis. Degradation >5% warrants reformulation (e.g., lyophilization with cryoprotectants) .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to enhance intestinal absorption. Hydrolyze in vivo to release the active acid.
  • Nanoparticle Formulation: Use PEGylated liposomes or PLGA nanoparticles to improve solubility (logP >3) and plasma half-life.
  • Pharmacokinetic Screening:
    • Caco-2 Assays: Measure permeability (Papp >1 × 10⁻⁶ cm/s).
    • Microsomal Stability: Assess hepatic metabolism (t₁/₂ >30 min in human liver microsomes) .

Advanced: How to analyze structure-activity relationships (SAR) for fluorinated indole derivatives?

Methodological Answer:

  • SAR Library: Synthesize analogs with varying substituents (e.g., Cl, Br, CF₃ at the indole 5-position) and compare activity.
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with inhibitory potency.
  • Crystallography: Resolve X-ray structures of the compound bound to target enzymes (e.g., COX-2) to identify key interactions (e.g., H-bond with Arg120) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood for weighing and synthesis.
  • First Aid: In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Disposal: Neutralize with 10% NaOH and incinerate as hazardous waste .

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